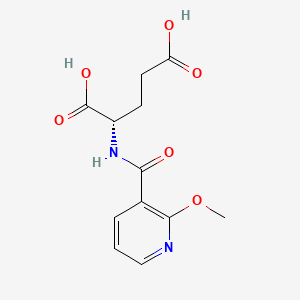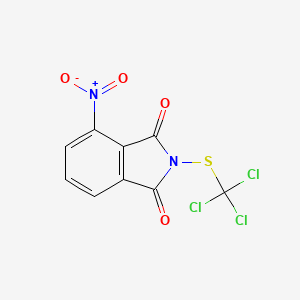
Phthalimide, 4-nitro-N-trichloromethylthio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalimide, 4-nitro-N-trichloromethylthio- is an organic compound with the molecular formula C9H4Cl3NO2S. It is a derivative of phthalimide, where a nitro group and a trichloromethylthio group are attached to the phthalimide core. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalimide, 4-nitro-N-trichloromethylthio- can be synthesized through a multi-step process. The synthesis typically involves the nitration of phthalimide to introduce the nitro group, followed by the introduction of the trichloromethylthio group. The nitration process involves cooling fuming nitric acid to below 5°C, slowly adding concentrated sulfuric acid dropwise, and controlling the temperature to 10-13°C. Phthalimide is then added, and the mixture is left at room temperature overnight. The resulting product is precipitated by pouring the mixture into ice water .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and subsequent functionalization steps. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phthalimide, 4-nitro-N-trichloromethylthio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to modify the nitro group or other functional groups present in the compound.
Substitution: The trichloromethylthio group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Phthalimide, 4-nitro-N-trichloromethylthio- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of fungicides and other agrochemicals
Mechanism of Action
The mechanism of action of Phthalimide, 4-nitro-N-trichloromethylthio- involves its interaction with specific molecular targets. The trichloromethylthio group can react with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The nitro group may also play a role in the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: The parent compound, used as a precursor in various chemical reactions.
Folpet: A phthalimide-derived fungicide with a trichloromethylthio group.
Captan: Another fungicide structurally related to Folpet, with similar functional groups.
Uniqueness
Phthalimide, 4-nitro-N-trichloromethylthio- is unique due to the presence of both a nitro group and a trichloromethylthio group, which confer distinct chemical and biological properties. These functional groups make it versatile for various applications in research and industry.
Properties
CAS No. |
73771-08-1 |
|---|---|
Molecular Formula |
C9H3Cl3N2O4S |
Molecular Weight |
341.6 g/mol |
IUPAC Name |
4-nitro-2-(trichloromethylsulfanyl)isoindole-1,3-dione |
InChI |
InChI=1S/C9H3Cl3N2O4S/c10-9(11,12)19-13-7(15)4-2-1-3-5(14(17)18)6(4)8(13)16/h1-3H |
InChI Key |
RCPLHWOKWNLFBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)SC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


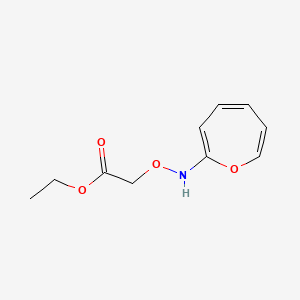
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine](/img/structure/B14453474.png)
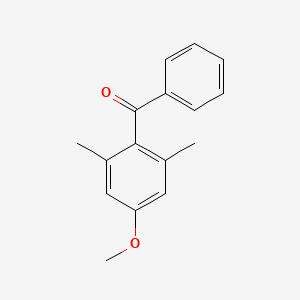
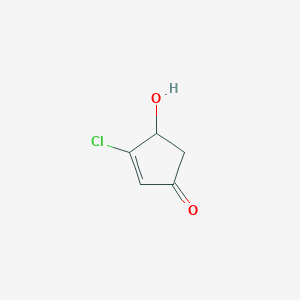
![5-(2-Nitrobenzyl)-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14453491.png)
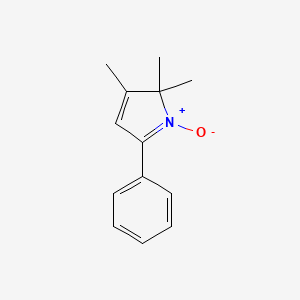
![{1-[(Methylsulfanyl)methoxy]ethyl}benzene](/img/structure/B14453501.png)
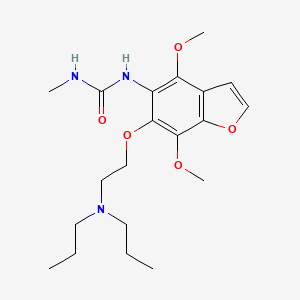
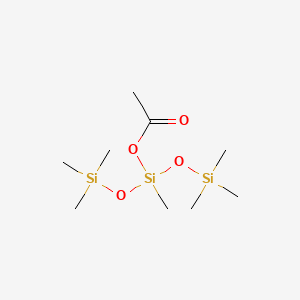
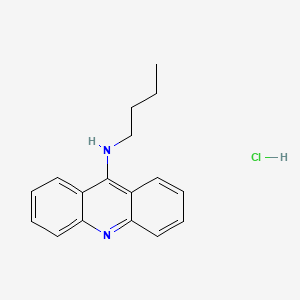
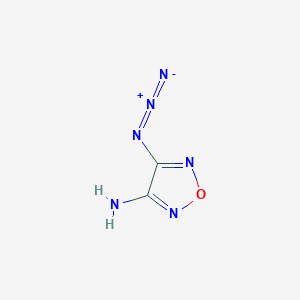

![2-amino-N-[2-[4-chloro-N-[2-(diethylamino)ethyl]-2-(2-fluorobenzoyl)anilino]acetyl]acetamide;oxalic acid](/img/structure/B14453545.png)
